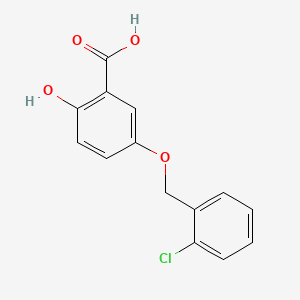

5-((2-Chlorobenzyl)oxy)-2-hydroxybenzoic acid

Description

Properties

IUPAC Name |

5-[(2-chlorophenyl)methoxy]-2-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO4/c15-12-4-2-1-3-9(12)8-19-10-5-6-13(16)11(7-10)14(17)18/h1-7,16H,8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCAARCZIILDSSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC(=C(C=C2)O)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-Chlorobenzyl)oxy)-2-hydroxybenzoic acid typically involves the reaction of 2-hydroxybenzoic acid with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions

5-((2-Chlorobenzyl)oxy)-2-hydroxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The chlorobenzyl group can be reduced to a benzyl group.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions

Major Products

Oxidation: Formation of 5-((2-Chlorobenzyl)oxy)-2-ketobenzoic acid.

Reduction: Formation of 5-((2-Benzyl)oxy)-2-hydroxybenzoic acid.

Substitution: Formation of 5-((2-Methoxybenzyl)oxy)-2-hydroxybenzoic acid

Scientific Research Applications

Chemistry

5-((2-Chlorobenzyl)oxy)-2-hydroxybenzoic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, making it useful in developing new compounds with desired properties.

Biology

Research indicates that this compound possesses potential antimicrobial and anti-inflammatory properties. It has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response. This inhibition leads to reduced production of pro-inflammatory mediators, making it a candidate for anti-inflammatory therapies.

Medicine

The compound has been explored for its therapeutic potential in drug development. Studies have shown its efficacy in reducing nociceptive responses in animal models, suggesting analgesic properties comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Pharmacokinetics

Pharmacokinetic studies provide insight into the absorption, distribution, metabolism, and excretion (ADME) of the compound:

| Parameter | Value |

|---|---|

| Maximum Plasma Concentration | 0.57 ± 0.02 μg/mL |

| Time to Maximum Concentration | 28.9 ± 1.1 min |

| Total Systemic Exposure | 66.3 ± 1.0 μg·min/mL |

| Elimination Half-life | 39.4 ± 3.9 min |

These parameters indicate a moderate absorption profile with a relatively long elimination half-life, suggesting sustained activity over time .

Case Studies and Research Findings

Several studies have highlighted the biological activities and therapeutic potential of this compound:

- In Vivo Studies: Animal models have demonstrated significant analgesic effects comparable to traditional NSAIDs. For instance, one study showed reduced nociceptive responses in acetic acid-induced writhing tests .

- Toxicity Profile: Toxicological assessments revealed that this compound exhibited a lower incidence of gastric mucosal damage compared to acetylsalicylic acid (ASA), indicating a potentially safer profile for long-term use .

- Protein Interaction Studies: Research has shown that structurally related compounds can effectively bind to proteins involved in metabolic pathways, influencing their activity and potentially leading to novel therapeutic applications .

Mechanism of Action

The mechanism of action of 5-((2-Chlorobenzyl)oxy)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The hydroxybenzoic acid moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The chlorobenzyl group may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Biological Activity

5-((2-Chlorobenzyl)oxy)-2-hydroxybenzoic acid, also known as 2-chloro-5-hydroxybenzoic acid, is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activities, including its mechanisms of action, pharmacokinetics, and therapeutic potential, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes a chlorobenzyl group attached to a hydroxylated benzoic acid moiety, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to modulate various biological pathways. It has been shown to interact with specific molecular targets such as cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

- COX Inhibition : The compound exhibits selective inhibition of COX-2, leading to reduced production of pro-inflammatory prostaglandins. This mechanism underlies its potential anti-inflammatory and analgesic effects .

Anti-inflammatory and Analgesic Effects

Several studies have highlighted the anti-inflammatory properties of this compound:

- In Vivo Studies : In animal models, the compound has demonstrated significant analgesic effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). For instance, it showed reduced nociceptive responses in the acetic acid-induced writhing test .

- Pharmacokinetics : Research indicates that following administration, the compound reaches maximum plasma concentrations relatively quickly (Tmax ~29 minutes), with an elimination half-life suggesting prolonged action compared to other NSAIDs .

- Toxicity Profile : Toxicological assessments revealed that this compound exhibited a lower incidence of gastric mucosal damage compared to acetylsalicylic acid (ASA), indicating a potentially safer profile for long-term use .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Broad-Spectrum Activity : It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent .

Case Studies

- Analgesic Efficacy : A study conducted on rats demonstrated that doses ranging from 12.5 mg/kg to 200 mg/kg resulted in significant pain relief in both inflammatory and neurogenic pain models. The results indicated a dose-dependent increase in pain threshold, establishing its potential as an effective analgesic .

- Comparative Study with Other NSAIDs : In comparative analyses with other NSAIDs like ASA and ibuprofen, this compound exhibited superior efficacy in reducing inflammation without the common side effects associated with gastric irritation .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-((2-Chlorobenzyl)oxy)-2-hydroxybenzoic acid, and what reaction conditions optimize yield and purity?

- Methodology : The compound is synthesized via nucleophilic substitution between 5-chloro-2-hydroxybenzoic acid and 2-chlorobenzyl chloride. A base (e.g., K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) at 80–100°C facilitates the reaction. Post-synthesis purification involves recrystallization (e.g., using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .

- Optimization : Elevated temperatures (80–100°C) and anhydrous conditions prevent hydrolysis of the benzyl chloride. Stoichiometric excess of 2-chlorobenzyl chloride (1.2–1.5 equiv) improves yield.

Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Compare ¹H/¹³C NMR peaks to reference data (e.g., δ 7.4–7.6 ppm for aromatic protons, δ 5.2 ppm for the benzyloxy methylene group) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>98%) .

- Mass Spectrometry : ESI-MS should show [M-H]⁻ at m/z 295.03 (calculated for C₁₄H₁₀Cl₂O₃) .

- X-ray Crystallography : Resolve crystal structure (monoclinic system, P2₁/c space group) for definitive confirmation .

Advanced Research Questions

Q. What strategies are effective in addressing contradictory data regarding the biological activity of this compound derivatives?

- Methodology :

- Orthogonal Assays : Validate activity across multiple assays (e.g., enzymatic inhibition, cell viability, and biofilm disruption) .

- Impurity Profiling : Use HPLC-MS to identify side products (e.g., hydrolyzed or oxidized derivatives) that may skew results .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing the 2-chlorobenzyl group with bromo or methoxy substituents) to isolate pharmacophoric motifs .

Q. How can the reaction mechanism of nucleophilic substitution in the synthesis of this compound be investigated using kinetic and spectroscopic methods?

- Mechanistic Probes :

- Kinetic Studies : Monitor reaction rate under varying base concentrations (pseudo-first-order kinetics) to determine rate-limiting steps .

- Isotopic Labeling : Use ¹⁸O-labeled 5-chloro-2-hydroxybenzoic acid to track oxygen attack sites via mass spectrometry .

- In Situ FTIR/NMR : Detect intermediates (e.g., deprotonated phenoxide ion) and transient species .

- Computational Modeling : Density Functional Theory (DFT) calculations can model transition states and activation energies .

Q. What experimental design considerations are critical when evaluating the environmental fate of this compound in ecological risk assessments?

- Environmental Persistence :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.